triethylindium CAS number and safety data sheet
triethylindium CAS number and safety data sheet
CAS Number: 923-34-2
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of triethylindium (TEI), an organoindium compound crucial for the fabrication of compound semiconductors. This document details its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its primary application in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of indium phosphide (InP) thin films. The guide is intended to be a valuable resource for professionals in materials science, semiconductor manufacturing, and related research fields. While the audience includes drug development professionals, it is important to note that triethylindium's primary applications are in materials science, and there is no current evidence to suggest its direct involvement in biological signaling pathways.
Introduction
Triethylindium, with the chemical formula In(C₂H₅)₃, is a colorless and volatile liquid. It is a key precursor in the production of indium-containing compound semiconductors, which are essential components in a wide range of optoelectronic and electronic devices, such as lasers, photodetectors, and high-frequency transistors.[1] Its high vapor pressure and thermal stability make it an ideal candidate for MOCVD processes.
Safety Data Sheet Summary
Triethylindium is a hazardous substance that must be handled with extreme caution in a controlled laboratory or industrial setting.
Hazards:
-
Water-reactive: Reacts violently with water.[1]
-
Corrosive: Causes severe skin burns and eye damage.[2]
-
Toxic: Harmful if swallowed or inhaled.
Precautionary Measures:
-
Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.
-
Ensure adequate ventilation.
-
In case of fire, use a dry chemical powder, sand, or graphite to extinguish. Do not use water.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of triethylindium.
| Property | Value |
| CAS Number | 923-34-2 |
| Molecular Formula | C₆H₁₅In |
| Molecular Weight | 202.00 g/mol |
| Appearance | Colorless liquid |
| Density | 1.26 g/cm³ |
| Melting Point | -32 °C |
| Boiling Point | 144 °C |
| Solubility in Water | Reacts violently |
| Vapor Pressure | Data varies, but it is a volatile liquid at room temperature |
Experimental Protocols
Synthesis of Triethylindium via Grignard Reaction
This protocol describes the synthesis of triethylindium from the reaction of indium(III) chloride with a Grignard reagent, ethylmagnesium bromide.
Materials:
-
Indium(III) chloride (InCl₃), anhydrous
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
-
Schlenk line for inert atmosphere techniques
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to exclude moisture.
-
Under a positive pressure of inert gas, add magnesium turnings to the three-neck flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Slowly add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise while stirring to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Indium(III) Chloride:
-
Prepare a solution of anhydrous indium(III) chloride in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the indium(III) chloride solution to the Grignard reagent via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
The reaction mixture will form a precipitate of magnesium salts.
-
Filter the mixture under an inert atmosphere to remove the salts.
-
Wash the precipitate with anhydrous diethyl ether to recover any product.
-
Combine the filtrate and the washings.
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
Purify the resulting crude triethylindium by vacuum distillation.
-
MOCVD of Indium Phosphide (InP)
This protocol provides a general procedure for the growth of an InP epitaxial layer on an InP substrate using triethylindium and phosphine.
Materials:
-
Triethylindium (TEI) as the indium precursor.
-
Phosphine (PH₃) as the phosphorus precursor.
-
Hydrogen (H₂) as the carrier gas.
-
InP substrate.
Equipment:
-
MOCVD reactor with a heated susceptor.
-
Gas handling system with mass flow controllers.
-
Exhaust gas scrubbing system.
-
In-situ monitoring equipment (e.g., reflectometry).
Procedure:
-
Substrate Preparation:
-
The InP substrate is cleaned to remove any surface contaminants.
-
The substrate is loaded into the MOCVD reactor.
-
-
Growth Process:
-
The reactor is purged with H₂ to create an inert atmosphere.
-
The substrate is heated to the desired growth temperature, typically in the range of 500-650 °C.
-
Phosphine is introduced into the reactor to stabilize the substrate surface and prevent phosphorus desorption.
-
Triethylindium is then introduced into the reactor via the H₂ carrier gas.
-
The precursors decompose at the hot substrate surface, leading to the epitaxial growth of InP.
-
The growth process is monitored in-situ.
-
The V/III ratio (the ratio of the molar flow rate of the group V precursor to the group III precursor) is a critical parameter that influences the quality of the grown layer.
-
-
Cooling and Unloading:
-
After the desired layer thickness is achieved, the triethylindium flow is stopped.
-
The substrate is cooled down under a phosphine overpressure to prevent surface degradation.
-
Once at a safe temperature, the reactor is purged with H₂ and the substrate is unloaded.
-
Toxicology and Biological Activity
A comprehensive search of the scientific literature did not yield any evidence of triethylindium being studied for direct interactions with biological signaling pathways in the context of drug development. Its high reactivity and pyrophoric nature make it unsuitable for direct biological applications.
Toxicological studies on organometallic compounds are often focused on occupational exposure during manufacturing and handling. Triethylindium is known to be a dermatotoxin, causing skin burns, and can cause toxic pneumonitis upon inhalation.[2]
Visualizations
Synthesis of Triethylindium
Caption: Workflow for the synthesis of triethylindium.
MOCVD Process Flow
Caption: MOCVD process for InP growth using triethylindium.
